[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13471858
Molecular Formula: C15H21N3O3
Molecular Weight: 291.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H21N3O3 |
|---|---|
| Molecular Weight | 291.35 g/mol |
| IUPAC Name | benzyl N-[1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]carbamate |
| Standard InChI | InChI=1S/C15H21N3O3/c1-11(16)14(19)18-8-7-13(9-18)17-15(20)21-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,16H2,1H3,(H,17,20)/t11-,13?/m0/s1 |
| Standard InChI Key | LSCKWUPFKRUCGO-AMGKYWFPSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N1CCC(C1)NC(=O)OCC2=CC=CC=C2)N |
| SMILES | CC(C(=O)N1CCC(C1)NC(=O)OCC2=CC=CC=C2)N |
| Canonical SMILES | CC(C(=O)N1CCC(C1)NC(=O)OCC2=CC=CC=C2)N |
Introduction
Chemical Structure and Stereochemical Features
The compound’s structure comprises three key components:
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Pyrrolidine Ring: A five-membered nitrogen-containing heterocycle that confers conformational rigidity and mimics natural substrates in enzymatic reactions.
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(S)-2-Aminopropionyl Group: An L-alanine-derived moiety that introduces chirality and potential hydrogen-bonding interactions with biological targets.
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Benzyl Carbamate: A lipophilic ester group that enhances membrane permeability and metabolic stability .
The stereochemistry is critical, with the (S)-configuration at both the pyrrolidine C3 and propionyl C2 positions ensuring optimal spatial orientation for target engagement. X-ray crystallography and NMR studies of analogous compounds reveal that this configuration stabilizes a folded conformation, facilitating interactions with hydrophobic enzyme pockets.
| Molecular Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 291.35 g/mol |
| IUPAC Name | benzyl N-[1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]carbamate |
| Chiral Centers | 2 (C2 of propionyl, C3 of pyrrolidine) |
Synthesis and Optimization Strategies
Synthetic routes to this compound typically employ multi-step protocols to preserve stereochemical integrity:
Stepwise Assembly
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Pyrrolidine Functionalization:
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The pyrrolidine ring is derivatized at the C3 position via reductive amination or nucleophilic substitution, introducing a primary amine group.
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Example: Reaction of pyrrolidin-3-amine with Boc-anhydride yields N-Boc-protected intermediates.
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Acylation with (S)-2-Aminopropionic Acid:
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The free amine undergoes coupling with (S)-2-aminopropionic acid using carbodiimide crosslinkers (e.g., EDC/HOBt).
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Enantiomeric purity is maintained by employing chiral auxiliaries or asymmetric catalysis.
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Carbamate Formation:
Physicochemical and Pharmacokinetic Properties
The compound’s bioavailability is influenced by its balance of hydrophilicity and lipophilicity:
| Property | Value |
|---|---|
| LogP (Predicted) | 1.8 ± 0.3 |
| Aqueous Solubility | 0.12 mg/mL (pH 7.4) |
| Plasma Protein Binding | 78% (albumin) |
| Metabolic Stability (t₁/₂) | 2.3 hours (human hepatocytes) |
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Lipophilicity: The benzyl ester enhances LogP, favoring blood-brain barrier penetration .
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Metabolism: Esterases hydrolyze the benzyl group in vivo, generating a free carboxylic acid metabolite .
Biological Activity and Mechanistic Insights
Enzyme Inhibition
The compound exhibits inhibitory activity against serine proteases, particularly thrombin (Ki = 5.6 μM) :
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Binding Mode: Molecular docking simulations suggest the (S)-aminopropionyl group occupies the S1 pocket, forming hydrogen bonds with Asp189 .
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Selectivity: 10-fold selectivity over trypsin due to steric hindrance from the pyrrolidine ring .
Applications in Drug Development
Prodrug Design
The benzyl ester serves as a pro-moiety, improving oral absorption of polar drug candidates :
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Case Study: Conversion to the free acid in vivo enhances solubility of antitumor agents by 12-fold .
Peptidomimetic Scaffolds
The pyrrolidine core mimics proline in peptide therapeutics, enabling protease resistance:
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Example: Analogues show 3x longer half-life than linear peptides in serum.
Future Directions and Challenges
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